molecular formula C29H31N3O4 B2503711 4-{1-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one CAS No. 1018163-92-2

4-{1-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one

Katalognummer: B2503711
CAS-Nummer: 1018163-92-2
Molekulargewicht: 485.584
InChI-Schlüssel: NMQWCNYTXRRWPZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 4-{1-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one is a benzimidazole-pyrrolidinone hybrid with a complex structure featuring:

  • A benzimidazole core substituted at the 2-position with a 3-(2,6-dimethylphenoxy)-2-hydroxypropyl chain.
  • A pyrrolidin-2-one ring linked to the benzimidazole and substituted at the 1-position with a 3-methoxyphenyl group.

The 2-hydroxypropyl and methoxyphenyl moieties may influence solubility, metabolic stability, and target binding .

Eigenschaften

IUPAC Name

4-[1-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N3O4/c1-19-8-6-9-20(2)28(19)36-18-23(33)17-32-26-13-5-4-12-25(26)30-29(32)21-14-27(34)31(16-21)22-10-7-11-24(15-22)35-3/h4-13,15,21,23,33H,14,16-18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMQWCNYTXRRWPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC(=CC=C5)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of 4-{1-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one typically involves multi-step organic reactions. The synthetic route may include:

Analyse Chemischer Reaktionen

4-{1-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes within the compound to alcohols.

Wissenschaftliche Forschungsanwendungen

This compound has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-{1-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The target compound is compared to four analogs (Table 1), with key differences in substituent position, chain length, and aromatic groups:

Compound Name Substituent on Phenoxy Group Pyrrolidinone Substituent Key Structural Features ChemSpider/RN Reference
4-{1-[3-(2,6-Dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(2-methyl-2-propanyl)-2-pyrrolidinone 2,6-dimethyl 2-methyl-2-propanyl Shorter alkyl chain, bulky tert-butyl group N/A
4-{1-[3-(3,4-Dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one 3,4-dimethyl 4-methoxyphenyl Para-methoxy vs. meta-methoxy on phenyl MFCD12548209
1-(3-Methoxyphenyl)-4-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one 3-methyl 3-methoxyphenyl Propyl chain (vs. hydroxypropyl), no 2-hydroxy 847365-19-9
4-{1-[2-(2,6-Dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-fluorobenzyl)pyrrolidin-2-one hydrochloride 2,6-dimethyl 4-fluorobenzyl Ethyl chain (vs. hydroxypropyl), fluorinated aryl 1049746-50-0

Key Observations:

The 3-methylphenoxy group in lacks adjacent methyl groups, reducing steric effects and possibly altering binding kinetics.

Pyrrolidinone Substituents: The 3-methoxyphenyl group in the target compound and provides electron-donating effects, which may stabilize π-π interactions in hydrophobic binding pockets.

Chain Modifications :

  • The 2-hydroxypropyl chain in the target compound and introduces polarity, improving aqueous solubility compared to the propyl chain in or ethyl chain in . However, the hydroxyl group may increase metabolic susceptibility .

Physicochemical and Bioactivity Insights

NMR Spectral Comparisons

Evidence from NMR studies (e.g., ) highlights that substituent positions significantly alter chemical environments. For instance:

  • Region A (positions 39–44): The 2,6-dimethylphenoxy group in the target compound induces upfield shifts in adjacent protons due to steric shielding, unlike the 3,4-dimethylphenoxy analog .
  • Region B (positions 29–36) : The 3-methoxyphenyl group shows distinct coupling patterns compared to the 4-methoxyphenyl variant , suggesting altered conformational flexibility.
Hypothetical Bioactivity Trends

While explicit bioactivity data is unavailable in the provided evidence, structural analogs suggest:

  • Target vs. : The 2-hydroxypropyl chain may improve membrane permeability compared to ’s propyl chain, but the lack of a hydroxyl group in could enhance metabolic stability.
  • Target vs. : The fluorinated aryl group in might enhance binding to targets with polar residues (e.g., kinases), whereas the methoxyphenyl group in the target compound favors hydrophobic interactions.

Biologische Aktivität

The compound 4-{1-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one is a complex organic molecule that integrates multiple functional groups, potentially influencing its biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Molecular Structure and Properties

The molecular formula of the compound is C29H31N3O3C_{29}H_{31}N_{3}O_{3} with a molecular weight of approximately 469.585 g/mol. Its structure features a benzodiazole core , a pyrrolidinone ring , and a 2,6-dimethylphenoxy group , which contribute to its unique chemical behavior and biological interactions.

PropertyValue
Molecular FormulaC29H31N3O3
Molecular Weight469.585 g/mol
IUPAC Name4-{1-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one
Functional GroupsBenzodiazole, Pyrrolidinone, Hydroxy, Methoxy

Antibacterial Activity

Recent studies have highlighted the potential antibacterial properties of compounds similar to this one. For instance, derivatives containing benzodiazole structures have been shown to exhibit significant antibacterial activity against multidrug-resistant strains such as MRSA (methicillin-resistant Staphylococcus aureus). The mechanism often involves targeting bacterial division proteins like FtsZ .

Anticancer Potential

The compound's structural components suggest potential anticancer activity. Compounds that inhibit the BET (Bromodomain and Extra-Terminal) family of proteins have shown promise in cancer therapy by disrupting cancer cell proliferation and survival pathways . The presence of the benzodiazole moiety may enhance this activity through specific interactions with cellular targets.

The biological effects of this compound are likely mediated through its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with receptors, altering signaling pathways critical for cell survival and proliferation.
  • DNA Binding : The benzodiazole core allows for potential interactions with nucleic acids, which may lead to interference in DNA replication or transcription processes.

Case Studies and Research Findings

A comprehensive review of literature reveals several studies focusing on similar compounds:

  • Antibacterial Studies : A study demonstrated that benzodiazole derivatives displayed superior antibacterial activity compared to standard antibiotics like ciprofloxacin . This suggests that the compound could be further explored for its antibacterial properties.
  • Anticancer Activity : Research on BET inhibitors has shown that small molecules can effectively reduce tumor growth in preclinical models . The structural similarities may indicate that our compound could also possess similar anticancer effects.
  • Pharmacokinetics : Understanding the absorption, distribution, metabolism, and excretion (ADME) profiles is crucial for evaluating the therapeutic potential. Preliminary studies suggest favorable pharmacokinetic properties for related compounds, which warrants further investigation into this specific molecule.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.